Pentadecanoic acid monoglyceride
Description
2,3-Dihydroxypropyl pentadecanoate (CAS: 62927-08-6) is a monoester derived from glycerol and pentadecanoic acid. Its molecular formula is C₁₈H₃₆O₄, with a molecular weight of 316.50 g/mol . The compound features a 15-carbon saturated fatty acid chain esterified to the 1-position of glycerol, leaving two hydroxyl groups at the 2- and 3-positions. Key structural identifiers include:
- SMILES:
CCCCCCCCCCCCCC(=O)OCC(CO)O - InChIKey:
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3
It has a topological polar surface area of 66.80 Ų and a logP (XlogP3) value of 5.80, indicating moderate hydrophobicity . Preliminary pharmacological studies suggest interactions with targets such as NF-kappa-B, cyclooxygenase-2 (COX-2), and sphingosine 1-phosphate receptors, though ADMET properties remain uncharacterized .
Properties
IUPAC Name |
2,3-dihydroxypropyl pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPZDMBULYMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276702 | |
| Record name | 2,3-Dihydroxypropyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62927-08-6, 104140-07-0, 122636-37-7 | |
| Record name | Glyceryl 1-pentadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monopentadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104140070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1-PENTADECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4CN6355OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl pentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 2,3-dihydroxypropyl pentadecanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl pentadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
2,3-Dihydroxypropyl pentadecanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics, lubricants, and as an intermediate in the synthesis of other chemical compounds .
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl pentadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also inhibit specific enzymes involved in lipid metabolism, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Glyceryl Monoester Family
Compounds sharing the 2,3-dihydroxypropyl (glycerol) backbone but differing in acyl chain length or functional groups exhibit distinct properties:
Key Observations :
- Chain Length vs. Solubility: Longer chains (e.g., pentadecanoate, C15) increase hydrophobicity (logP = 5.80) compared to decanoate (C10, logP ~3.5) .
- Functional Groups : Aromatic or halogenated derivatives (e.g., 4-nitrobenzoate) exhibit unique reactivity, whereas saturated chains prioritize membrane interactions .
Antimicrobial Properties
- 2,3-Dihydroxypropyl pentadecanoate: Demonstrates activity against clinical pathogens like Staphylococcus aureus and Escherichia coli, likely due to membrane disruption .
- Glyceryl laurate (C12) : Broader-spectrum antimicrobial effects, attributed to shorter chain penetration into bacterial lipid bilayers .
Metabolic Pathways
- Hydrolysis: Both pentadecanoate and decanoate are hydrolyzed by lipases into glycerol and their respective fatty acids (pentadecanoic acid vs. decanoic acid). Pentadecanoic acid integrates into β-oxidation, while decanoic acid undergoes faster metabolism .
Biological Activity
2,3-Dihydroxypropyl pentadecanoate is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a long-chain fatty acid structure, which influences its interaction with biological systems. This article reviews the biological activity of 2,3-dihydroxypropyl pentadecanoate, focusing on its mechanisms of action, pharmacological effects, and applications in research and medicine.
2,3-Dihydroxypropyl pentadecanoate is formed by the esterification of pentadecanoic acid with glycerol. Its chemical structure includes hydroxyl groups that contribute to its reactivity and biological functions. The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which can affect its biological activity.
Table 1: Chemical Reactions of 2,3-Dihydroxypropyl Pentadecanoate
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Hydroxyl groups oxidize to form carbonyl compounds | Potassium permanganate, Chromium trioxide |
| Reduction | Ester group reduces to form alcohols | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Hydroxyl groups participate in forming ethers or esters | Acid chlorides, Anhydrides |
The biological activity of 2,3-dihydroxypropyl pentadecanoate is primarily attributed to its integration into cellular membranes and interaction with enzymes involved in lipid metabolism. This compound can alter membrane fluidity and function, potentially affecting cellular signaling pathways.
Key Mechanisms:
- Membrane Interaction : Integrates into lipid bilayers, influencing membrane properties.
- Enzyme Inhibition : May inhibit specific enzymes related to lipid metabolism, leading to altered biological responses.
Pharmacological Effects
Research has indicated several pharmacological activities associated with 2,3-dihydroxypropyl pentadecanoate:
- Antimicrobial Activity : Exhibits inhibitory effects against various pathogens.
- Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
- Cytotoxic Effects : Shown to inhibit growth in cancer cell lines, indicating potential as an anticancer agent.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of 2,3-dihydroxypropyl pentadecanoate against Escherichia coli and Pseudomonas aeruginosa. The compound displayed significant growth inhibition at concentrations as low as 10 µg/mL.
Research Applications
2,3-Dihydroxypropyl pentadecanoate serves as a valuable model compound in various fields:
- Biochemistry : Used in studies related to lipid metabolism and membrane dynamics.
- Pharmaceutical Research : Investigated for potential therapeutic applications in treating inflammatory diseases and infections.
- Cosmetic Industry : Incorporated into formulations for its emollient properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
